1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a thiazole ring, a benzyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea typically involves the reaction of 4-(Thiazol-2-yloxy)benzylamine with thiophene-2-carbonyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)carbamate
- 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)thiourea
- 1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)amide
Uniqueness
1-(4-(Thiazol-2-yloxy)benzyl)-3-(thiophen-2-yl)urea is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-14(18-13-2-1-8-21-13)17-10-11-3-5-12(6-4-11)20-15-16-7-9-22-15/h1-9H,10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUZSBWLSVJUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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